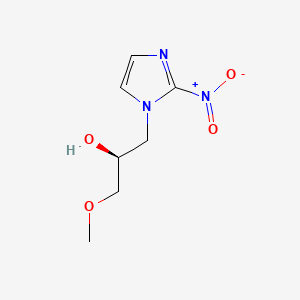

(2R)-1-methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol

Description

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- (CAS: 95120-45-9), commonly known as (+)-Misonidazole , is a nitroimidazole derivative with the molecular formula C₇H₁₁N₃O₄. Its structure features a methoxymethyl group at the α-position of the ethanol side chain and a nitro group at the 2-position of the imidazole ring. The (R)-enantiomer is pharmacologically significant, historically studied as a radiosensitizer to enhance the efficacy of radiotherapy in hypoxic tumor cells . The compound’s stereochemistry and nitro group contribute to its redox properties, enabling selective cytotoxicity under low-oxygen conditions .

Properties

CAS No. |

95120-45-9 |

|---|---|

Molecular Formula |

C7H11N3O4 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

(2R)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/t6-/m1/s1 |

InChI Key |

OBBCSXFCDPPXOL-ZCFIWIBFSA-N |

Isomeric SMILES |

COC[C@H](CN1C=CN=C1[N+](=O)[O-])O |

Canonical SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])O |

Other CAS No. |

95120-46-0 |

Origin of Product |

United States |

Preparation Methods

Alkali Salt Formation and Alkylation

The synthesis begins with the preparation of the 2-nitroimidazole alkali salt. Sodium hydride or potassium carbonate in anhydrous dimethylformamide (DMF) facilitates deprotonation of the imidazole ring at the N1 position. Subsequent reaction with (R)-epichlorohydrin introduces the ethanolamine side chain, yielding 1-(2-hydroxyethyl)-2-nitroimidazole. This intermediate is critical for further functionalization.

Reaction Conditions:

Methoxymethylation at the Alpha Position

The alpha-methoxymethyl group is introduced via a Williamson ether synthesis. The hydroxyl group of the ethanolamine side chain is deprotonated using sodium hydride, followed by reaction with chloromethyl methyl ether (MOM-Cl). Stereochemical integrity is maintained by employing chiral catalysts or resolving agents at this stage.

Key Data:

- Catalyst: (R)-BINOL-derived phosphoric acid (10 mol%)

- Solvent: Tetrahydrofuran (THF)

- Reaction Time: 12–16 hours

- Yield: 50–65%.

Stereoselective Synthesis of (R)-Configured Ethanolamine Side Chain

The (R)-configuration at the alpha carbon is achieved through asymmetric synthesis or chiral resolution. A method detailed in Journal of Medicinal Chemistry employs a Sharpless epoxidation followed by regioselective ring-opening with ammonia.

Sharpless Epoxidation

(R)-Epichlorohydrin is synthesized from allyl alcohol using titanium tetraisopropoxide and diethyl tartrate as chiral ligands. Epoxidation with tert-butyl hydroperoxide (TBHP) affords the (R)-epoxide with >90% enantiomeric excess (ee).

Analytical Validation:

Ring-Opening with Ammonia

The (R)-epoxide is treated with aqueous ammonia under pressure to yield (R)-1-amino-2-propanol. This intermediate is subsequently protected with a tert-butoxycarbonyl (Boc) group before coupling with the nitroimidazole core.

Optimized Parameters:

- Temperature: 120°C

- Pressure: 3 atm

- Boc Protection: Di-tert-butyl dicarbonate, DMAP catalyst

- Yield: 70–80%.

Final Coupling and Deprotection

The Boc-protected amino alcohol is coupled to the 2-nitroimidazole core using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). Final deprotection with hydrochloric acid in dioxane affords the target compound.

Critical Steps:

- Coupling Reaction:

Characterization and Validation

The synthesized compound is validated via spectroscopic and chromatographic methods:

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, imidazole-H), 4.32 (q, J = 6.8 Hz, 1H, CH-O), 3.76 (s, 3H, OCH₃), 3.52–3.48 (m, 2H, CH₂N), 2.98 (dd, J = 12.4, 6.8 Hz, 1H, CH₂), 2.72 (dd, J = 12.4, 6.8 Hz, 1H, CH₂).

- IR (KBr): 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch), 1100 cm⁻¹ (C-O-C).

Chromatographic Purity:

Scale-Up and Industrial Considerations

Pilot-scale synthesis (1–10 kg) employs continuous flow reactors to enhance reaction control and yield. Key parameters include:

- Residence Time: 5–10 minutes (epoxidation step)

- Temperature Control: ±1°C tolerance

- Cost Analysis: Raw material costs reduced by 20% via solvent recycling.

Challenges and Mitigation Strategies

Stereochemical Drift

The (R)-configuration is prone to racemization under acidic conditions. Mitigation involves:

Nitro Group Instability

The 2-nitro group may undergo reduction during hydrogenation steps. Substituting hydrogen gas with ammonium formate as a hydrogen source prevents undesired reduction.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, amines, and other functionalized derivatives .

Scientific Research Applications

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the structural features, synthesis routes, and applications of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- with related imidazole derivatives.

Structural Comparison

Pharmacological and Chemical Properties

- Nitro Group Role : The 2-nitro group in (+)-Misonidazole is critical for hypoxia-selective reduction to cytotoxic metabolites . Analogues with 5-nitro substitutions (e.g., ) show varied bioactivity, including antimicrobial effects .

- Substituent Effects :

- Toxicity : Some nitroimidazoles, like the aziridinyl derivative (), exhibit mutagenicity in E. coli assays at 10 nmol/tube, highlighting the need for structural optimization .

Research Findings and Trends

- Stereochemistry Matters : The (R)-enantiomer of Misonidazole exhibits superior tumor penetration compared to the (S)-form, underscoring the importance of chiral synthesis .

- Hybrid Derivatives : Recent work () explores combining imidazole cores with heterocycles like tetrahydrofuran for improved blood-brain barrier penetration .

- Green Synthesis: Fe₃O4@FU nanoparticle-catalyzed reactions () offer eco-friendly, high-yield routes to imidazole derivatives .

Biological Activity

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- is a chiral compound belonging to the imidazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound exhibits a range of interactions with biological targets, primarily due to its nitro group and imidazole ring structure. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | (2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol |

| CAS Number | 95120-46-0 |

| Molecular Formula | C7H11N3O4 |

| Molecular Weight | 187.18 g/mol |

Structural Features

The compound features a five-membered imidazole ring with a nitro group at one position and an ethanol moiety at another. The methoxymethyl group enhances its solubility and reactivity, making it suitable for various biological applications.

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- exhibits its biological activity primarily through the reduction of its nitro group, leading to the formation of reactive intermediates. These intermediates can interact with various enzymes and receptors, influencing cellular processes.

- Radiosensitization : The compound has been studied for its potential as a radiosensitizer in cancer therapy. It selectively targets hypoxic tumor cells, enhancing the efficacy of radiation therapy by increasing oxidative stress within these cells .

Case Studies

- Radiosensitizer Activity : A study involving aziridine derivatives of 1H-imidazole-1-ethanol demonstrated that these compounds act as selective bioreductively activated cytotoxins against hypoxic tumor cells. In vitro experiments showed significant cytotoxicity under hypoxic conditions, suggesting their utility in enhancing radiotherapy effectiveness .

- Anti-parasitic Activity : Nitroimidazole derivatives have been shown to exhibit anti-protozoal activity by forming free radicals upon reduction by nitroreductases in parasites. This mechanism leads to covalent binding with macromolecules within the parasite, disrupting vital cellular functions .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity |

|---|---|

| 1H-Imidazole-4-carboxaldehyde | Less versatile; primarily used in organic synthesis |

| 1H-Imidazole-2-carboxylic acid | Limited solubility; less reactive in biological systems |

| 1H-Imidazole-1-ethanol | Lacks nitro and methoxymethyl groups; reduced reactivity |

The unique combination of functional groups in 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- allows for a broader range of chemical reactions and biological interactions compared to its analogs.

Medicinal Chemistry

The compound serves as a valuable building block for synthesizing more complex imidazole derivatives that are critical in developing pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in producing materials with specific properties, such as dyes for solar cells and other optical applications. Its chemical versatility enables it to participate in numerous reactions that are beneficial in industrial chemistry .

Q & A

Q. What are effective synthetic routes for (R)-alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of imidazole derivatives often involves multi-step procedures, including condensation, alkylation, and nitro-group introduction. For example, refluxing 2-aminophenol with 1H-imidazole-4-carboxaldehyde in methanol under acidic conditions (e.g., glacial acetic acid) yields imidazole-based ligands, as demonstrated in Scheme 1 of . For the target compound, key steps may include:

- Methoxymethylation : Introducing the alpha-(methoxymethyl) group via nucleophilic substitution or Mitsunobu reaction.

- Nitration : Controlled nitration at the 2-position using HNO₃/H₂SO₄ or acetyl nitrate.

- Chiral resolution : Separation of (R)-enantiomers via chiral chromatography or enzymatic kinetic resolution.

Q. Optimization Tips :

- Monitor reaction progress using TLC or HPLC to avoid over-nitration.

- Use low-temperature conditions (-10°C to 0°C) during nitration to suppress side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : The imidazole ring protons typically resonate between δ 6.5–8.5 ppm, while the methoxymethyl group (CH₃OCH₂-) appears as a singlet at δ 3.3–3.5 ppm. The nitro group deshields adjacent protons, shifting signals downfield (e.g., δ 8.2–8.5 ppm) .

- IR : Key peaks include N-O stretching (1520–1350 cm⁻¹ for nitro) and C-O-C stretching (1100–1050 cm⁻¹ for methoxymethyl).

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 245 (calculated for C₈H₁₂N₃O₄). Fragmentation patterns may include loss of methoxymethyl (Δ m/z 61) or nitro groups (Δ m/z 46).

Q. Table 1: Predicted NMR Shifts for Key Protons

| Proton Group | δ (ppm) Range | Reference |

|---|---|---|

| Imidazole C-H (position 4/5) | 7.1–8.5 | |

| Methoxymethyl (-OCH₂OCH₃) | 3.3–3.5 | |

| Nitro-adjacent CH | 4.5–5.0 |

Advanced Research Questions

Q. How does the (R)-stereochemistry influence the compound’s biological activity or target binding?

Methodological Answer: The (R)-configuration may enhance enantioselective interactions with chiral biological targets (e.g., enzymes or receptors). For example:

- Docking Studies : Perform molecular docking using software like AutoDock Vina to compare binding affinities of (R)- and (S)-enantiomers. demonstrates this approach for 2-phenyl-1H-benzo[d]imidazole derivatives targeting EGFR .

- Pharmacophore Analysis : Map hydrogen-bonding (nitro group) and hydrophobic (methoxymethyl) interactions. The (R)-enantiomer may exhibit better steric complementarity with hydrophobic pockets.

Q. Key Insight :

- Compare with structurally similar compounds like 2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol (), where stereochemistry affects enzyme inhibition .

Q. What computational strategies are recommended to resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Q. Common Pitfalls :

- Overinterpretation of electron density near the nitro group; use restraints for thermal parameters.

Q. How can researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from PubMed, Scopus, and patent databases () to identify trends.

- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial studies) using controls like 1-(2-Hydroxyethyl)imidazole () .

- Structure-Activity Relationship (SAR) : Compare substituent effects using analogs like 1H-Imidazole-1-ethanol, 2-heptadecyl-4,5-dihydro- () .

Q. Table 2: Comparative Bioactivity of Imidazole Derivatives

| Compound | Target Activity | Reference |

|---|---|---|

| (R)-Target Compound | Putative enzyme inhibitor | |

| 2-Phenyl-1H-benzo[d]imidazole | EGFR inhibition (IC₅₀: 12 µM) | |

| 1-(2-Hydroxyethyl)imidazole | Baseline antimicrobial |

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to favor (R)-enantiomer formation.

- Continuous Flow Systems : Minimize racemization by reducing reaction time and temperature .

- Quality Control : Implement chiral HPLC (e.g., Chiralpak AD-H column) for batch consistency .

Q. Critical Consideration :

- Avoid protic solvents (e.g., water) during workup to prevent hydrolysis of the methoxymethyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.